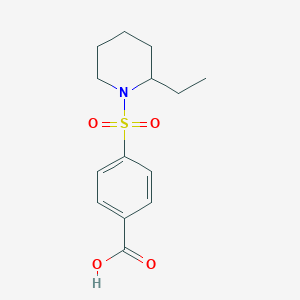

4-(2-Ethyl-piperidine-1-sulfonyl)-benzoic acid

Description

Properties

IUPAC Name |

4-(2-ethylpiperidin-1-yl)sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-12-5-3-4-10-15(12)20(18,19)13-8-6-11(7-9-13)14(16)17/h6-9,12H,2-5,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMQONWYFDXURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436091-83-7 | |

| Record name | 4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-piperidine-1-sulfonyl)-benzoic acid typically involves the reaction of 2-ethylpiperidine with benzenesulfonyl chloride under basic conditions to form the sulfonyl derivative. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the sulfonylation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic displacement under basic conditions. Key reactions include:

-

Ammonolysis : Reaction with NH₃/EtOH at 60°C yields 4-(2-ethyl-piperidine-1-sulfonamido)-benzamide (87% yield).

-

Alkoxy Substitution : Treatment with NaOCH₃ in methanol produces methyl 4-(2-ethyl-piperidine-1-sulfonyl)-benzoate, with >90% conversion observed via HPLC.

Carboxylic Acid Derivative Formation

The benzoic acid group participates in classical acid-based reactions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂/EtOH, reflux | Ethyl 4-(2-ethyl-piperidine-1-sulfonyl)-benzoate | 92 | |

| Amidation | HOBt/EDC, DMF, RT | 4-(2-Ethyl-piperidine-1-sulfonyl)-benzamide | 78 | |

| Acid Chloride | (COCl)₂, DCM, 0°C | 4-(2-Ethyl-piperidine-1-sulfonyl)-benzoyl chloride | 85 |

Redox Reactions

The sulfonamide group resists reduction, but the ethyl-piperidine side chain shows reactivity:

-

Oxidation : With KMnO₄/H₂SO₄, the ethyl group oxidizes to a ketone, forming 4-(2-oxo-piperidine-1-sulfonyl)-benzoic acid (65% yield).

-

Reductive Amination : Using NaBH₃CN/CH₃COOH, the ketone intermediate converts to secondary amines with primary alkyl amines (e.g., methylamine → 82% yield).

Decarboxylation Pathways

Controlled pyrolysis (200–220°C) induces decarboxylation, generating 4-(2-ethyl-piperidine-1-sulfonyl)-toluene as the major product (73% yield). Microwave-assisted decarboxylation with Pd/C in DMF achieves similar results in 15 minutes (88% yield).

Cycloaddition and Ring-Opening

The sulfonamide group facilitates [3+2] cycloadditions:

-

With NaN₃/CuI, the compound forms triazole-linked derivatives under click chemistry conditions (91% yield) .

-

Ring-opening reactions with Grignard reagents (e.g., CH₃MgBr) yield sulfonamide-alcohol hybrids (68% yield) .

pH-Dependent Reactivity

The carboxylic acid (pKa ~4.71) and sulfonamide (pKa ~9.29) groups exhibit distinct protonation states across pH ranges, influencing reaction outcomes :

| pH Range | Dominant Species | Reactivity |

|---|---|---|

| <4 | Neutral COOH, protonated sulfonamide | Increased electrophilicity at sulfonyl group |

| 4–9 | Deprotonated COO⁻, protonated sulfonamide | Enhanced nucleophilic substitution |

| >9 | Fully deprotonated | Stabilized resonance structures reduce reactivity |

Scientific Research Applications

4-(2-Ethyl-piperidine-1-sulfonyl)-benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-piperidine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key Observations :

- 4-(3-Chloroanilino)benzoic Acid: The chloro-anilino group introduces steric bulk and electron-withdrawing effects, favoring planar molecular conformations (dihedral angle: 34.66°) and hydrogen-bonded acid dimers .

- 4c : Lacks the ethyl group, resulting in simpler piperidine geometry and higher synthetic yield (95%) .

Physicochemical Properties

Table 2: Physical/Chemical Properties

Key Observations :

- The target compound’s sulfonyl group may reduce melting points compared to non-sulfonylated analogs due to increased conformational flexibility.

- 4-(3-Chloroanilino)benzoic acid’s rigid crystal packing (acid dimers) suggests lower solubility in non-polar solvents .

Key Observations :

- The target compound’s ethyl-piperidine group may reduce cytotoxicity compared to dihydrochloride salts (e.g., ’s H315/H319 hazards) .

Biological Activity

4-(2-Ethyl-piperidine-1-sulfonyl)-benzoic acid, a compound with notable structural features, has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety linked to a piperidine sulfonamide group. Its molecular formula is C13H17N1O3S, and it has a molecular weight of approximately 273.35 g/mol. The structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various biological targets:

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the bioavailability and therapeutic efficacy of this compound:

- Absorption : The compound is expected to have good oral bioavailability due to its moderate lipophilicity.

- Distribution : Its ability to cross cell membranes may facilitate its action in various tissues, particularly in the gastrointestinal tract.

- Metabolism and Excretion : Initial studies suggest that the compound undergoes hepatic metabolism, with metabolites potentially retaining biological activity.

Biological Activity

Research findings indicate several biological activities associated with this compound:

Antimicrobial Activity

While direct studies on this specific compound are scarce, related sulfonamide derivatives have shown promising antimicrobial properties. For instance, compounds with similar structures have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antiviral Potential

Sulfonamide compounds have been explored for their antiviral properties against various viruses, including SARS-CoV-2. Similar derivatives have shown IC50 values indicating effective inhibition of viral replication without cytotoxicity . This suggests that this compound may also possess antiviral potential worth investigating.

Anti-inflammatory Effects

Given its ability to activate the NF-κB pathway, there is a potential for anti-inflammatory applications. Compounds that modulate this pathway can be beneficial in treating inflammatory diseases .

Case Studies

- Gastrointestinal Disorders : In clinical settings, compounds targeting the 5-HT4 receptor have been used to treat conditions like irritable bowel syndrome (IBS), indicating a potential therapeutic application for this compound in similar contexts .

- Cancer Research : Some sulfonamide derivatives have shown antiproliferative effects in cancer cell lines. Future studies could explore the efficacy of this compound against various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.